{1-[(2-Chlorobenzyl)sulfonyl]piperidin-3-yl}(morpholin-4-yl)methanone
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Overview
Description
4-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}MORPHOLINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a piperidine ring, a morpholine ring, and a chlorophenyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}MORPHOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Attachment of the Methanesulfonyl Group: This step involves sulfonylation reactions using methanesulfonyl chloride.
Formation of the Morpholine Ring: The morpholine ring is formed through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}MORPHOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, sulfonylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
4-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}MORPHOLINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-{1-[(2-BROMOPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}MORPHOLINE
- 4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}MORPHOLINE
Uniqueness
4-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}MORPHOLINE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to the electronic and steric effects of the chlorine atom, which influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C17H23ClN2O4S |
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Molecular Weight |
386.9 g/mol |
IUPAC Name |
[1-[(2-chlorophenyl)methylsulfonyl]piperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H23ClN2O4S/c18-16-6-2-1-4-15(16)13-25(22,23)20-7-3-5-14(12-20)17(21)19-8-10-24-11-9-19/h1-2,4,6,14H,3,5,7-13H2 |
InChI Key |
QIJBJMGNKYMRLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2Cl)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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